molecular formula C12H16O4 B1330019 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol CAS No. 68527-76-4

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

Cat. No. B1330019
CAS RN: 68527-76-4
M. Wt: 224.25 g/mol
InChI Key: IFUIILQWHYHIEK-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol” is an aromatic ether . It is also known as Ethyl Vanillin Propylene Glycol Acetal and is used in electronic cigarette flavoring liquids . It belongs to the class of organic compounds known as phenol ethers .


Molecular Structure Analysis

The molecular formula of “2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol” is C12H16O4 . The InChI code is 1S/C12H16O4/c1-3-14-11-6-9 (4-5-10 (11)13)12-15-7-8 (2)16-12/h4-6,8,12-13H,3,7H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol” is 224.26 . It is a solid at room temperature . The aroma characteristics at 1.0% in ethanol are sweet, sharp vanilla, creamy with spicy clove-like nuances .

Scientific Research Applications

Synthesis of Alcoxy and Aryloxy Dioxolanes

Research by Soulier et al. (1976) explored the synthesis of various methoxy, ethoxy, and diethoxy dioxolanes substituted with methyl or phenyl groups, including 2-ethoxy-1,3-dioxolanes. This study highlighted the reaction between vicinal diols and orthoesters and the preparation of 2-phenoxydioxolanes through an exchange reaction between phenol and the corresponding 2-ethoxydioxolane (Soulier, Farines, Authier, & Fournier, 1976).

Formylation of Aromatic Nucleus

Jo et al. (1981) described a process where various phenols reacted with 2-ethoxy-1,3-dithiolane, leading to the formation of 1,3-dithiolan-2-ylated phenols, which could be hydrolyzed into corresponding aldehydes. This research extended to compounds like N,N-dimethylaniline and indole (Jo, Tanimoto, Sugimoto, & Okano, 1981).

Antioxidant Activity and Ultrastructural Study

León et al. (2014) investigated the phenolic content and antioxidant activity of the ethanolic extract from Protea hybrid 'Susara'. They identified and quantified various phenolic compounds, including derivatives of 2-ethoxyphenol. The study also examined the structure and ultrastructure of the plant’s leaves and stems (León, Alfayate, Vera Batista, López, Rico, & Brouard, 2014).

Synthesis of β-Keto Ester Acetals

Collins, Choo, and Obrist (1990) explored the synthesis of β-keto ester acetals using 2-ethoxy-2-methyl-1,3-dioxolan and ketene silyl acetals in the presence of titanium tetrachloride. This study contributed to the understanding of the reaction mechanisms and potential applications in organic synthesis (Collins, Choo, & Obrist, 1990).

Chemical Properties in Nucleoside Protection

Karwowski, Seio, and Sekine (2007) described the chemical properties of 4,5-di(ethoxycarbonyl)-1,3-dioxolan-2-yl (DECDO) as a protective groupfor the 2′-hydroxyl function of ribonucleosides. The study found DECDO to be compatible with DMTr strategies in oligonucleotide synthesis and highlighted its potential in aqueous acidic solutions (Karwowski, Seio, & Sekine, 2007).

Aziridination of Chiral Propenoate Esters

Fazio et al. (2000) investigated the aziridination of chiral 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate esters. They observed the addition of an (ethoxycarbonyl)amino group on the double bond in trans substrates, which are precursors to polyhydroxy amino acids. This study contributes to the field of stereochemistry and organic synthesis (Fazio, Loreto, Tardella, & Tofani, 2000).

Isolation from Marine-Derived Fungus

Lu et al. (2012) isolated new compounds, including 4′-(4,5-dimethyl-1,3-dioxolan-2-yl)methyl-phenol, from the marine-derived fungus Trichoderma atroviride G20-12. This work highlights the potential of marine fungi in the discovery of novel organic compounds (Lu, Tian, Chen, Xu, Wang, Li, & Pei, 2012).

Synthesis of Vic-Dioxime Complexes

Canpolat and Kaya (2005) synthesized N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide, forming mononuclear complexes with metals. This study is significant for understanding the structural and chemical properties of these complexes, important in coordination chemistry (Canpolat & Kaya, 2005).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As “2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol” is used in electronic cigarette flavoring liquids , future research may focus on understanding its safety profile, potential health effects, and its impact on the flavor profile of e-cigarettes.

properties

IUPAC Name

2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-14-11-6-9(4-5-10(11)13)12-15-7-8(2)16-12/h4-6,8,12-13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUIILQWHYHIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2OCC(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867662
Record name Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a faint vanillic odour
Record name Ethyl vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 °C. @ 1.00 mm Hg
Record name 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.161-1.175
Record name Ethyl vanillin propylene glycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

CAS RN

68527-76-4
Record name Ethylvanillin propylene glycol acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68527-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillin propylene glycol acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLIN PROPYLENE GLYCOL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP1L5D6A0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VS Selvarajan, R Selvarajan, J Pandiyan… - Microbiology …, 2023 - mdpi.com
The rising concerns regarding antibiotic resistance and the harmful effects of synthetic preservatives have led to an increasing interest in exploring natural alternatives. Plant oils have …
Number of citations: 4 www.mdpi.com
GP Zandoná, L Bagatini, N Woloszyn… - Food Research …, 2020 - Elsevier
Underexplored species have phytochemical potential for pharmacological and nutraceutical applications. The fruits of such species, including aracá (Psidium cattleianum Sabine), are …
Number of citations: 26 www.sciencedirect.com
Y Wang, Y Liu, B Gao, J Yan, W Cai, L Jiang - Metabolites, 2022 - mdpi.com
Short bowel syndrome (SBS) is a major cause of intestinal failure (IF) that may require long-term parenteral nutrition (PN) support. However, long-term PN is accompanied by severe …
Number of citations: 2 www.mdpi.com

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